6-Chloro-2-methylbenzo[d]thiazole
Overview
Description
6-Chloro-2-methylbenzo[d]thiazole, also known as CMBT, is a heterocyclic compound. It has a molecular weight of 183.66 . The IUPAC name for this compound is 6-chloro-2-methyl-1,3-benzothiazole .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylbenzo[d]thiazole is represented by the linear formula C8H6ClNS . The Inchi Code for this compound is 1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
6-Chloro-2-methylbenzo[d]thiazole is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Antimycobacterial Agents
- Application Summary : Thiazole derivatives, specifically imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be important in the search for new anti-mycobacterial agents .
- Methods of Application : These compounds were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .
- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
2. Antibacterial and Antioxidant Activities
- Application Summary : Thiazole-based Schiff base compounds have shown significant antibacterial and antioxidant activities .
- Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively .
3. Quorum Sensing Pathways
- Application Summary : Thiazole derivatives have been found to play a role in bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
4. Synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones
- Application Summary : 6-Chloro-2-methylbenzo[d]thiazole has been used in the synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones .
- Methods of Application : The compound was synthesized in the presence of CeCl3 and appropriate arylamine .
5. Quorum Sensing Pathways
- Application Summary : Thiazole derivatives have been found to play a role in bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
6. Synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMXMWBHUAEUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194362 | |
Record name | Benzothiazole, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylbenzo[d]thiazole | |
CAS RN |
4146-24-1 | |
Record name | 6-Chloro-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4146-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 6-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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